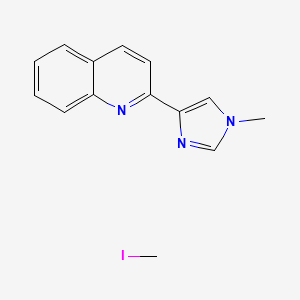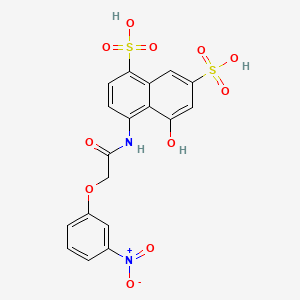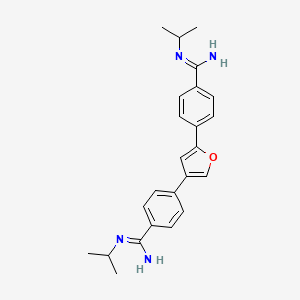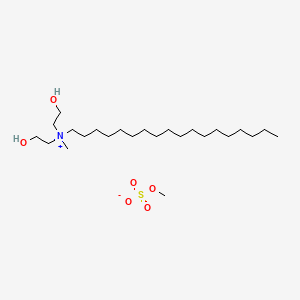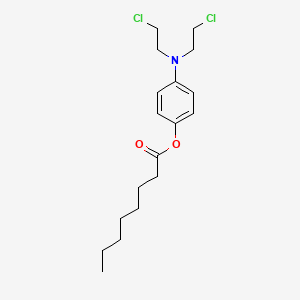![molecular formula C60H32N4O6 B12690008 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 13158-49-1](/img/structure/B12690008.png)
7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure and multiple carbazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step organic reactions. The initial steps often include the formation of carbazole derivatives through reactions such as Friedel-Crafts alkylation . Subsequent steps involve the coupling of these derivatives with phenyl groups and the formation of the heptacyclic core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its electronic properties and potential use in organic semiconductors. Its unique structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biology
While primarily of interest in materials science, derivatives of this compound may also be explored for biological applications, such as fluorescent probes for imaging.
Medicine
Industry
In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including flexible displays and solar panels.
Wirkmechanismus
The mechanism by which 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron and hole transport, which is crucial for its function in electronic devices. Molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates charge separation and recombination processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 2,6-Bis(9H-carbazol-9-yl)pyridine
Uniqueness
Compared to similar compounds, 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone stands out due to its heptacyclic structure, which provides enhanced stability and electronic properties. This makes it particularly suitable for high-performance electronic applications.
Eigenschaften
CAS-Nummer |
13158-49-1 |
|---|---|
Molekularformel |
C60H32N4O6 |
Molekulargewicht |
904.9 g/mol |
IUPAC-Name |
7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C60H32N4O6/c65-57-45-25-21-41-43-23-27-47-56-48(60(68)64(59(47)67)32-11-15-34(16-12-32)70-36-18-20-40-38-6-2-4-8-50(38)62-52(40)30-36)28-24-44(54(43)56)42-22-26-46(55(45)53(41)42)58(66)63(57)31-9-13-33(14-10-31)69-35-17-19-39-37-5-1-3-7-49(37)61-51(39)29-35/h1-30,61-62H |
InChI-Schlüssel |
KTUGKCBZYJZSHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C7C(=CC=C8C7=C(C=C6)C9=C1C8=CC=C2C1=C(C=C9)C(=O)N(C2=O)C1=CC=C(C=C1)OC1=CC2=C(C=C1)C1=CC=CC=C1N2)C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



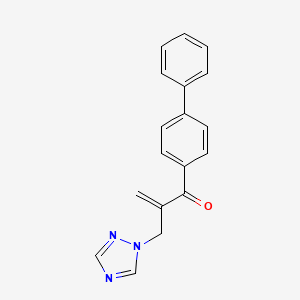
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
